molecular formula C20H32N4O3 B2717031 N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1396847-91-8

N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide

Cat. No. B2717031
CAS RN: 1396847-91-8
M. Wt: 376.501
InChI Key: QDPZAWYCVHPRHS-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Modification and Analgesic Activity : A study on the urea-based TRPV1 antagonist BCTC, which is structurally related to N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide, discusses the synthesis of novel analogs for potential use in chronic pain management. These analogs show improved pharmacological profiles compared to BCTC (Nie et al., 2020).

  • Synthesis of Key Intermediates : Research on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, provides insights into the synthesis process and structural determination of this compound (Wang et al., 2015).

Applications in Material Science

  • Polyamide Synthesis : Studies on polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) involving tert-butyl groups, similar to the compound , focus on their synthesis and properties. These polyamides have applications due to their solubility and thermal stability, relevant in material science (Hsiao et al., 2000; Yang et al., 1999).

Pharmaceutical Research

  • Antagonists Synthesis : An efficient synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, used in the synthesis of nociceptin antagonists, indicates the importance of such structures in pharmaceutical research (Jona et al., 2009).

Biochemical Research

  • Enzyme Inhibition Studies : Compounds like N'-methyl-N-(4-tert-butyl-1,2,5,6-tetrahydropyridine)thiourea, structurally related to N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide, have been studied for their inhibition of pyruvate dehydrogenase kinase, showing potential in metabolic research (Aicher et al., 2000).

properties

IUPAC Name

N-tert-butyl-4-[(2-phenoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-20(2,3)23-19(26)24-12-9-16(10-13-24)15-22-18(25)21-11-14-27-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,23,26)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPZAWYCVHPRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide

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